UR-144-d5 chemical structure and properties
UR-144-d5 chemical structure and properties
Technical Monograph: UR-144-d5 Chemical Characterization, Pharmacological Context, and Analytical Applications in Forensic Toxicology
Executive Summary
UR-144-d5 is the deuterated isotopologue of UR-144, a synthetic cannabinoid of the indole-3-yl-tetramethylcyclopropyl ketone class.[1] Functioning primarily as a Certified Reference Material (CRM) and Internal Standard (IS), UR-144-d5 is critical for the precise quantification of UR-144 in biological matrices via Isotope Dilution Mass Spectrometry (IDMS).
This guide synthesizes the physicochemical properties of UR-144-d5 with the pharmacological profile of its parent compound, providing a validated framework for its application in forensic and clinical toxicology.
Chemical Identity & Physicochemical Profile
UR-144-d5 is chemically distinct due to the incorporation of five deuterium atoms, typically substituted on the indole ring (positions 2, 4, 5, 6, 7) or the terminal pentyl chain, depending on the synthesis route. The data below reflects the standard indole-labeled isotopologue (Cayman Chemical Item No. 11772), which offers superior metabolic stability compared to alkyl-labeled variants.
Nomenclature & Structure
-
IUPAC Name: (1-pentyl-1H-indol-3-yl-2,4,5,6,7-d5)(2,2,3,3-tetramethylcyclopropyl)-methanone
-
Parent Compound: UR-144 (KM-X1)[2]
-
Molecular Formula: C₂₁H₂₄D₅NO
-
Molecular Weight: 316.5 g/mol (compared to 311.47 g/mol for native UR-144)
-
CAS Number: 2484976-97-6[3]
Physical Properties Table
| Property | Specification | Technical Note |
| Appearance | Crystalline solid or solution | typically supplied as 1 mg/mL or 5 mg/mL in Methanol. |
| Solubility (DMF) | ~30 mg/mL | High solubility in polar organic solvents. |
| Solubility (Ethanol) | ~30 mg/mL | Suitable for spiking working solutions. |
| Solubility (PBS pH 7.2) | ~0.5 mg/mL | Requires pre-dissolution in DMSO/DMF before aqueous dilution. |
| UV/Vis Maxima | 216, 246, 304 nm | Characteristic indole absorption bands. |
| Stability | ≥ 2 years at -20°C | Protect from light and moisture. |
Pharmacological Context (Parent Compound UR-144)
To interpret analytical results, one must understand the pharmacology of the target analyte. UR-144 is a full agonist of the cannabinoid receptors, distinct from
Mechanism of Action
UR-144 exhibits a high affinity for the peripheral cannabinoid receptor type 2 (CB2) and lower, yet potent, affinity for the central CB1 receptor.
This selectivity ratio (CB2 > CB1) distinguishes it from JWH-018 and other early-generation synthetic cannabinoids. However, at recreational doses, CB1 activation is sufficient to precipitate psychotropic effects, including tachycardia, seizures, and paranoia.
Metabolic Pathway Visualization
UR-144 undergoes extensive Phase I metabolism, primarily via CYP3A4 and CYP1A2. The parent compound is rarely detected in urine but is detectable in blood/serum and oral fluid.
Figure 1: Metabolic fate of UR-144. Detection of parent UR-144 is time-sensitive; UR-144-d5 is best utilized for quantifying the parent in blood or verifying seized materials.
Analytical Methodology: LC-MS/MS Protocol
The following protocol utilizes UR-144-d5 as an Internal Standard (IS) for the quantification of UR-144 in human whole blood. This method relies on Isotope Dilution , where the d5-analog compensates for matrix effects (ion suppression/enhancement) and recovery losses during extraction.
Reagents & Standards
-
Target Analyte: UR-144 (1 mg/mL in MeOH).
-
Internal Standard: UR-144-d5 (100 µg/mL in MeOH).
-
Matrix: Drug-free whole blood (stabilized with EDTA or Fluoride/Oxalate).
-
Mobile Phases:
-
A: 0.1% Formic Acid in Water (LC-MS grade).
-
B: 0.1% Formic Acid in Acetonitrile.
-
Validated Workflow (Step-by-Step)
-
Preparation of Working Solutions:
-
Dilute UR-144-d5 to a working concentration of 1.0 µg/mL in methanol.
-
Why: High concentrations of IS can cause "crosstalk" or contribute to the native signal if isotopic purity is <99.9%.
-
-
Sample Spiking:
-
Aliquot 200 µL of blood into a microcentrifuge tube.
-
Add 20 µL of UR-144-d5 working solution (Final IS conc: 100 ng/mL).
-
Vortex for 10 seconds.
-
Integrity Check: The IS must be added before any extraction step to track recovery.
-
-
Protein Precipitation (PPT):
-
Add 600 µL of ice-cold Acetonitrile (ACN) dropwise while vortexing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to a clean vial and evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (50:50 A:B).
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| UR-144 | 312.2 | 144.1 | 214.1 | 25 / 35 |
| UR-144-d5 | 317.2 | 149.1 | 219.1 | 25 / 35 |
Note: The mass shift of +5 is observed in both the precursor and the specific product ions containing the deuterated moiety.
Analytical Logic Diagram
Figure 2: Isotope Dilution Workflow. The co-extraction of d5 and native compound ensures that any loss during the 'Extraction' phase is mathematically cancelled out during the 'Quantification' phase.
Regulatory & Safety Profile
Researchers must adhere to strict handling protocols due to the potent nature of synthetic cannabinoids and their legal status.
-
DEA Status (USA): UR-144 is a Schedule I Controlled Substance (21 CFR 1308.11).[5] This classification extends to its salts, isomers, and salts of isomers. While deuterated standards often fall under a specific exemption for analytical use, many jurisdictions treat isotopologues as controlled analogues unless explicitly exempted. Laboratories usually require a DEA research registration.
-
UN Status: Listed in Schedule II of the Convention on Psychotropic Substances (2015).
-
Safety Hazards:
-
Acute Toxicity: Potential for seizures, hypokalemia, and rhabdomyolysis upon accidental exposure.
-
Handling: Use a fume hood. Wear nitrile gloves and safety glasses. Handle as a potent pharmacological agonist.
-
References
-
Drug Enforcement Administration (DEA). (2016).[5][6] Schedules of Controlled Substances: Placement of UR-144, XLR11, and AKB48 into Schedule I. Federal Register. Retrieved from [Link]
-
National Institutes of Health (NIH) / PubMed. (2022). UR-144, Synthetic Cannabinoid Receptor Agonist, Induced Cardiomyoblast Toxicity.[7][8][9] Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
-
Wiley, J. L., et al. (2013). Pharmacology of indole- and indazole-derived synthetic cannabinoids. Biological Psychiatry.[10][11] (Contextual citation for CB1/CB2 affinity).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. UR-144 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Federal Register :: Schedules of Controlled Substances: Placement of UR-144, XLR11, and AKB48 Into Schedule I; Correction [federalregister.gov]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. Schedules of Controlled Substances - Drug Manufacturers and Distributors | Texas DSHS [dshs.texas.gov]
- 11. researchgate.net [researchgate.net]
